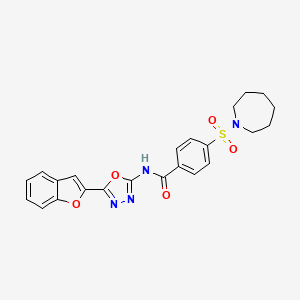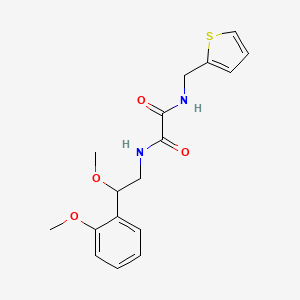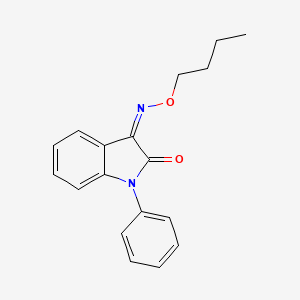
4-methoxy-3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as its potential as a reactant or product in industrial processes .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Phosphatidylinositol 3-Kinase Inhibitors for Treatment of Cough and Idiopathic Pulmonary Fibrosis : A study evaluated the use of broad-spectrum phosphatidylinositol 3-kinase inhibitors, closely related to the compound , for treating idiopathic pulmonary fibrosis and cough. The study included in vitro data supporting these applications, highlighting the potential therapeutic utility of such inhibitors in pulmonary conditions (Norman, 2014).
Cancer Treatment through Photodynamic Therapy : Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including the compound of interest, demonstrated promising properties for photodynamic therapy applications. This approach could be effective in treating cancer due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and DNA Interaction Studies : Organotin(IV)-Schiff base complexes containing derivatives of benzenesulfonamide were synthesized and showed antimicrobial activity. These complexes also demonstrated the ability to bind with CT-DNA, suggesting potential applications in DNA interaction studies (Prasad et al., 2010).
Anticancer Activity of Hybrid Molecules : A study on microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules revealed their effectiveness in anticancer activity against various human cancer cell lines. This suggests the potential of such compounds in developing new cancer treatments (Kumar et al., 2015).
Therapeutic Agents for Alzheimer’s Disease : A series of sulfonamides derived from 4-methoxyphenethylamine was synthesized, showing inhibitory effects on acetylcholinesterase and potential as therapeutic agents for Alzheimer's disease. This study highlights the relevance of benzenesulfonamide derivatives in neurological disorders (Abbasi et al., 2018).
Luminescence and Antibacterial Properties : A study focused on d10 metal complexes based on sulfamethoxazole, a derivative of benzenesulfonamide, demonstrated structure diversity, luminescence, and antibacterial properties. This research points to the potential of such compounds in developing new luminescent materials and antibacterial agents (Feng et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-10-16(4-5-17(13)25-3)27(23,24)19-12-15-11-14(2)20-18(21-15)22-6-8-26-9-7-22/h4-5,10-11,19H,6-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUQXEQTEAUGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2871755.png)

![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2871758.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide](/img/structure/B2871759.png)
![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2871762.png)
![2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B2871764.png)
![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)
![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)
![1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2871771.png)


